molecular formula C22H18ClIN4O4 B12736637 3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-2-(2-hydroxybenzoyl)-2H-tetrazolium iodide CAS No. 89568-01-4

3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-2-(2-hydroxybenzoyl)-2H-tetrazolium iodide

Cat. No.: B12736637
CAS No.: 89568-01-4
M. Wt: 564.8 g/mol
InChI Key: CXWYKKOXCSDJOG-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-2-(2-hydroxybenzoyl)-2H-tetrazolium iodide is a complex organic compound that belongs to the class of tetrazolium salts. These compounds are often used in various biochemical assays due to their ability to form colored formazan products upon reduction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-2-(2-hydroxybenzoyl)-2H-tetrazolium iodide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-chlorophenyl and 3,4-dimethoxyphenyl derivatives, followed by their coupling with tetrazolium salts under specific reaction conditions. Common reagents used in these reactions include strong acids, bases, and various organic solvents.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-2-(2-hydroxybenzoyl)-2H-tetrazolium iodide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Formation of colored formazan products.

    Substitution: Replacement of functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield formazan derivatives, which are often colored and used in biochemical assays.

Scientific Research Applications

3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-2-(2-hydroxybenzoyl)-2H-tetrazolium iodide has several scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in cell viability assays to measure metabolic activity.

    Medicine: Investigated for potential therapeutic applications due to its biochemical properties.

    Industry: Utilized in the development of diagnostic kits and analytical tools.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-2-(2-hydroxybenzoyl)-2H-tetrazolium iodide involves its reduction to form colored formazan products. This process is often catalyzed by cellular enzymes, making it useful in assays that measure cell viability and metabolic activity. The molecular targets and pathways involved include various dehydrogenases and reductases present in cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-2H-tetrazolium chloride
  • 3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-2H-tetrazolium bromide

Uniqueness

3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-2-(2-hydroxybenzoyl)-2H-tetrazolium iodide is unique due to its specific substitution pattern and the presence of the hydroxybenzoyl group, which may confer distinct biochemical properties and reactivity compared to other tetrazolium salts.

Properties

CAS No.

89568-01-4

Molecular Formula

C22H18ClIN4O4

Molecular Weight

564.8 g/mol

IUPAC Name

[3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)tetrazol-3-ium-2-yl]-(2-hydroxyphenyl)methanone;iodide

InChI

InChI=1S/C22H17ClN4O4.HI/c1-30-19-12-7-14(13-20(19)31-2)21-24-26(16-10-8-15(23)9-11-16)27(25-21)22(29)17-5-3-4-6-18(17)28;/h3-13H,1-2H3;1H

InChI Key

CXWYKKOXCSDJOG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4O)OC.[I-]

Origin of Product

United States

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